2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN7OS2/c1-9-22-23-16(27-9)21-13(25)7-26-15-12-6-20-24(14(12)18-8-19-15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJQVAJKPFZQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Biology
The compound exhibits significant promise as a biochemical probe. It has been investigated for its inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of cell proliferation, making it a candidate for further studies in cancer research.
Medicine
Research has indicated that compounds with similar structures possess diverse biological activities, including antimicrobial and antifungal properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown efficacy against various strains of fungi and bacteria. The potential therapeutic applications of this compound include:
- Anticancer Activity : Targeting CDK2 may provide a pathway for developing new anticancer therapies.
- Antimicrobial Properties : Investigations into its effects on pathogenic microorganisms are ongoing.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to inhibit specific kinases involved in tumor growth (PubMed Central) .
Industrial Applications
In the industrial sector, this compound could be utilized in the development of new materials with specific properties due to its unique chemical structure. Its applications may extend to:
- Material Science : Developing polymers or coatings with enhanced properties.
- Pharmaceutical Manufacturing : Serving as intermediates in the synthesis of novel drugs.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which are crucial for its activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following section compares the target compound with structurally related molecules, focusing on substituent variations, heterocyclic systems, and physicochemical properties.
Core Heterocyclic Modifications
Pyrazolo[3,4-d]pyrimidin Derivatives
- : A compound with a pyrazolo[3,4-d]pyrimidin core linked to a chromenone moiety (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) exhibits a melting point (MP) of 302–304°C and a molecular mass of 571.198.8 (M⁺+1). The chromenone substitution may enhance π-π stacking interactions compared to the target compound’s thiadiazole group .
- : N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide replaces the 4-fluorophenyl and thiadiazole groups with phenyl and 4-acetamidophenyl substituents. This modification likely alters solubility and target affinity due to reduced fluorophilicity and increased hydrogen-bonding capacity .
Thieno-Pyrimidin Derivatives
- : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide replaces the pyrazolo-pyrimidin core with a thieno[3,2-d]pyrimidin system.
Substituent Variations
Key Observations:
- Fluorine substitution (target compound and ) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ) .
- Thiadiazole groups (target and ) may improve π-deficient character, favoring interactions with electron-rich biological targets .
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a thiadiazole moiety. The presence of fluorine atoms in the phenyl group enhances its pharmacological properties by improving metabolic stability and bioavailability. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The pyrazolo[3,4-d]pyrimidine scaffold is known to exhibit inhibitory effects on various kinases, particularly those associated with cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can act as potent EGFR inhibitors. For instance, compounds similar to the one in focus have shown IC50 values in the low micromolar range against both wild-type and mutant EGFRs .
- Cell Cycle Regulation : The compound has been observed to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest at the S and G2/M phases .
In Vitro Studies
Recent research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These findings highlight the compound's potential as an anticancer agent through selective inhibition of EGFR signaling pathways .
Case Studies
In a study focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, several compounds were tested for their anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Among these compounds, one derivative (designated as 12b ) exhibited remarkable potency comparable to established EGFR inhibitors like erlotinib .
Q & A
Q. What synthetic strategies are effective for optimizing the yield of this compound?
The compound’s synthesis involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine derivatives and thiol-containing acetamides. For instance, reacting 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours improves yield . Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (1:1.2 molar ratio of pyrazolo-pyrimidine to thiol-acetamide) can reduce side-product formation. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) enhances purity .
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography : Resolves conformational details of the pyrazolo-pyrimidine core and thiadiazole substituents (e.g., dihedral angles between fluorophenyl and pyrimidine rings) .
- NMR spectroscopy : - and -NMR confirm regioselectivity of sulfanyl and acetamide substitutions. -NMR identifies carbonyl (C=O) and thioether (C-S) functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 458.06) and fragments (e.g., cleavage at the sulfanyl bridge) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess impact on kinase inhibition. For example, analogs with 3,4-dichlorophenyl groups show enhanced binding to ATP pockets in kinases .
- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding poses, while in vitro assays (IC) validate potency .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or plasma protein binding). Methodological steps:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
- Metabolite profiling : LC-MS/MS identifies active metabolites in plasma, which may explain in vivo efficacy despite low parent compound exposure .
- Dose-response recalibration : Adjust dosing frequency based on half-life (t) data from pharmacokinetic studies .
Q. What experimental frameworks assess environmental persistence and ecotoxicity?
- Fate studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 5–9 buffers) and photolysis (UV-Vis irradiation) to estimate half-lives .
- Ecotoxicology : Acute toxicity assays with Daphnia magna (48-hour EC) and algal growth inhibition tests (OECD 201) quantify aquatic risks. Chronic exposure studies in rodents evaluate bioaccumulation potential .
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Force field refinement : Use quantum mechanics/molecular mechanics (QM/MM) to optimize ligand-recharge interactions (e.g., sulfur-π interactions between thiadiazole and kinase residues) .
- Dynamic simulations : Molecular dynamics (MD) over 100 ns trajectories assess conformational stability of ligand-protein complexes. Compare RMSD values (<2 Å) to crystallographic data .
Q. What methodologies determine the compound’s stability under physiological conditions?
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and thermal (40–60°C) stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfanyl bridge cleavage) .
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–13) to identify stability maxima (e.g., pH 6–8 for acetamide derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
